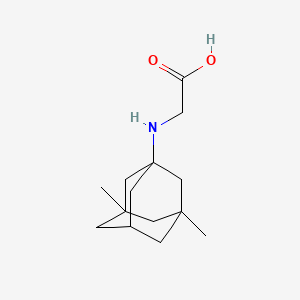
Memantine Glycine
Overview
Description
Memantine Glycine is a compound that combines memantine, an NMDA receptor antagonist, with glycine, an amino acid. Memantine is primarily used in the treatment of moderate to severe Alzheimer’s disease due to its neuroprotective properties. Glycine, on the other hand, is involved in various metabolic processes and acts as a neurotransmitter in the central nervous system.
Mechanism of Action
Target of Action
Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals in the brain. Memantine has also shown minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels .
Mode of Action
Memantine acts as a non-competitive NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This drug enters the receptor-associated ion channel preferentially when it is excessively open .
Biochemical Pathways
Memantine’s action on NMDA receptors affects the glutamatergic signaling pathway . By blocking the effects of glutamate, memantine prevents the overactivation of NMDA receptors, thereby reducing neuronal excitability . This action helps maintain an optimal level of NMDA . Additionally, memantine has been found to support the synthesis of kynurenic acid through the activation of protein kinase A (PKA) in cortical rat brain slices .
Pharmacokinetics
Memantine exhibits good bioavailability with nearly 100% absorption . It is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . Following a single intravenous dose of 2 mg/kg in rats, the elimination half-life was 2.28 ± 0.48 hours . These properties contribute to its bioavailability and therapeutic effect.
Result of Action
Memantine’s action results in mitochondrial protective effects , improved cell viability, and enhanced clearance of Aβ42 peptide . It has been shown to have a protective response to mitochondrial injury . Furthermore, memantine treatment leads to loss of blood-brain barrier integrity and changes in actin distribution .
Action Environment
Environmental factors can influence the action of memantine. For instance, memantine is stable in the environment and can easily leach from river sediment . Photolytic and photocatalytic degradation of memantine has been studied, showing that memantine can be degraded under UV light . These environmental factors can potentially affect the stability and efficacy of memantine.
Biochemical Analysis
Biochemical Properties
Memantine Glycine interacts with various biomolecules, primarily NMDA receptors . It has demonstrated minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels . It acts as an antagonist at the 5HT3 receptors .
Cellular Effects
This compound influences cell function by blocking the effects of glutamate, thereby reducing neuronal excitability . This can lead to improvements in cognition and other beneficial central nervous system effects . It also has a neuroprotective effect against the destruction of neurons caused by excitatory neurotransmitters .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability . This action helps to maintain an optimal level of NMDA, thus preserving neuronal function .
Temporal Effects in Laboratory Settings
The average clearance of Memantine was found to be 5.2 L/h with a 27% inter-individual variability . The elimination half-life was 2.28 ± 0.48 hours . These findings suggest that this compound may have similar temporal effects, although specific studies on this compound are needed.
Dosage Effects in Animal Models
The effects of Memantine vary with different dosages, and high doses may lead to adverse effects .
Metabolic Pathways
Memantine is primarily excreted unchanged by the kidneys, with less than 10% metabolized in the liver . The metabolites include the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine . This compound likely follows similar metabolic pathways.
Transport and Distribution
Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Nmda receptors, the primary target of Memantine, are located in the post-synaptic density of neurons . Therefore, it is likely that this compound also localizes to these areas within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Memantine Glycine can be synthesized through a series of chemical reactions involving memantine and glycine. The synthesis typically involves the formation of a peptide bond between the amino group of memantine and the carboxyl group of glycine. This can be achieved using standard peptide coupling reagents such as carbodiimides (e.g., EDCI) and catalysts like HOBt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Memantine Glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
Memantine Glycine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and reactions.
Biology: Investigated for its role in neurotransmission and metabolic processes.
Medicine: Explored for its potential in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another NMDA receptor antagonist used in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapalene: A derivative used in the treatment of acne vulgaris.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
Memantine Glycine is unique due to its combined action on the NMDA receptor, where memantine provides neuroprotection and glycine modulates receptor activity. This dual action enhances its therapeutic potential in treating neurodegenerative diseases compared to other similar compounds that may only target a single pathway.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQYZMKCWDVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738561 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340545-88-1 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How do memantine and glycine interact with NMDA receptors, and what are the downstream effects on microvascular endothelial cells, particularly in the context of Systemic Lupus Erythematosus (SLE)?
A: Memantine acts as an NMDA receptor antagonist, meaning it blocks the receptor's activity. Conversely, glycine acts as an NMDA receptor agonist, enhancing the receptor's activity. [] This opposing action was observed in a study using microvascular endothelial cells (MVECs) derived from MRL/lpr mice, a model for SLE. Memantine treatment decreased MVEC proliferation and downregulated the expression of adhesion molecules (ELAM-1, VCAM-1, ICAM-1), while glycine had the opposite effect. [] These findings suggest that NMDA receptor modulation, through either antagonism or agonism, can influence inflammatory responses and adhesion molecule production in MVECs, potentially impacting blood-brain barrier integrity and contributing to cognitive impairment observed in SLE. [] Further research is needed to fully elucidate the complex interplay between NMDA receptors, inflammation, and cognitive function in SLE.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


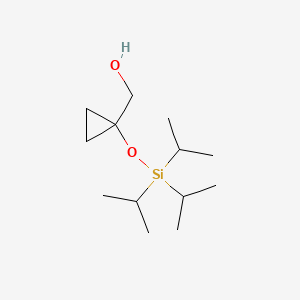
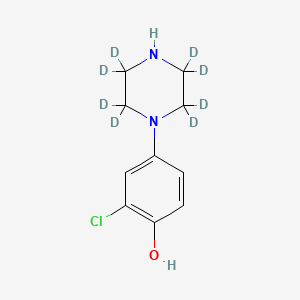
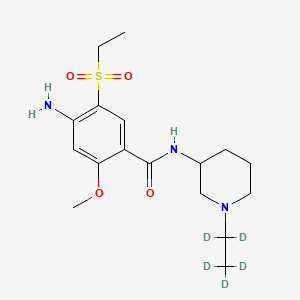
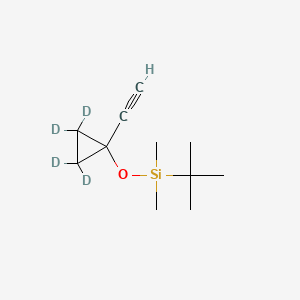
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

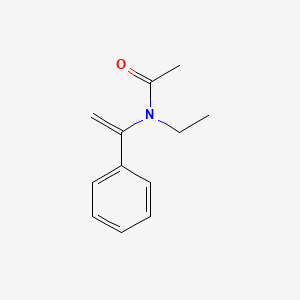
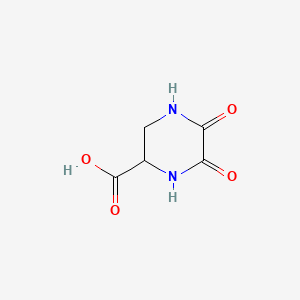
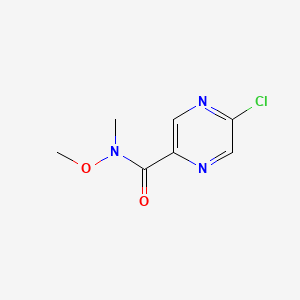
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
